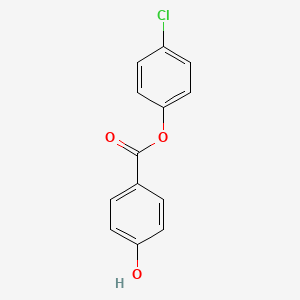

4-Chlorophenyl 4-hydroxybenzoate

Description

Properties

CAS No. |

50687-75-7 |

|---|---|

Molecular Formula |

C13H9ClO3 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

(4-chlorophenyl) 4-hydroxybenzoate |

InChI |

InChI=1S/C13H9ClO3/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8,15H |

InChI Key |

BXXPTNJQVHYLIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-chlorophenol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-hydroxybenzoic acid and 4-chlorophenol.

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Hydrolysis: 4-Hydroxybenzoic acid and 4-chlorophenol.

Substitution: Depending on the nucleophile, various substituted phenyl 4-hydroxybenzoates can be formed.

Scientific Research Applications

4-Chlorophenyl 4-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-hydroxybenzoate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include the inhibition of metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Table 1: Dihedral Angles and Substituent Effects in Aryl Benzoates

| Compound | Dihedral Angle (°) | Substituents (Aryl Groups) | Key Interactions |

|---|---|---|---|

| 4CP4CBA* | 47.98 | 4-Cl-C6H4 / 4-Cl-C6H4 | C–H···O hydrogen bonds |

| 4MP4CBA | 51.86 | 4-Me-C6H4 / 4-Cl-C6H4 | Similar H-bonding chains |

| 4CP4MBA | 63.89 | 4-Cl-C6H4 / 4-Me-C6H4 | Weaker π-π stacking |

| 4MP4MBA | 63.57 | 4-Me-C6H4 / 4-Me-C6H4 | Disordered packing |

*4CP4CBA: 4-Chlorophenyl 4-chlorobenzoate; 4MP4CBA: 4-Methylphenyl 4-chlorobenzoate; 4CP4MBA: 4-Chlorophenyl 4-methylbenzoate; 4MP4MBA: 4-Methylphenyl 4-methylbenzoate .

- Crystal Packing : 4CP4CBA forms helical chains via C–H···O hydrogen bonds, while methyl-substituted analogues (e.g., 4MP4CBA) exhibit less planar structures due to steric hindrance .

- Electronic Effects : The chlorine atom in 4CP4CBA enhances dipole-dipole interactions compared to methyl groups, leading to higher melting points (e.g., 4CP4CBA: ~160°C vs. 4MP4MBA: ~145°C) .

Functional Group Modifications

Nitro vs. Hydroxy Substituents

- (4-Chlorophenyl) 4-Nitrobenzoate (CAS 1262005-91-3):

- The nitro group increases electron deficiency, raising reactivity in nucleophilic substitutions.

- Higher lipophilicity ($\log P$ ~3.2) compared to 4-hydroxybenzoate derivatives ($\log P$ ~2.5), enhancing membrane permeability .

- Applications: Intermediate in explosives and agrochemicals due to nitro group instability under reducing conditions.

Methyl Paraben (Methyl 4-Hydroxybenzoate)

- Antimicrobial Activity : Methyl paraben exhibits broad-spectrum antimicrobial effects (MIC ~0.1% against E. coli), whereas 4-chlorophenyl derivatives may require higher concentrations due to reduced solubility .

- Stability : The 4-chlorophenyl group in 4CP4CBA confers resistance to enzymatic hydrolysis (e.g., by esterases) compared to methyl paraben, which is rapidly metabolized .

Table 2: Inhibition Potency of Chlorophenyl Derivatives

| Compound | Target | IC50/EC50 (µM) | Key Structural Feature |

|---|---|---|---|

| DFP00173 (2,6-Dichlorophenyl) | AQP3 Inhibitor | 0.8 | 2,6-DiCl enhances binding |

| DFP00172 (4-Chlorophenyl) | AQP3 Inhibitor | 3.2 | Mono-Cl reduces potency |

| 4CP4CBA | Not reported | N/A | Potential for repurposing |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chlorophenyl 4-hydroxybenzoate, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via esterification between 4-hydroxybenzoic acid and 4-chlorophenol. Acid catalysts like sulfuric acid or coupling agents (e.g., DCC, DMAP) are typically employed. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side reactions such as hydrolysis or dimerization. For example, anhydrous solvents (e.g., THF or DCM) and controlled heating (60–80°C) improve esterification efficiency. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product .

Q. How can the crystal structure of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 15.370 Å, b = 3.9528 Å, c = 19.465 Å, and β = 91.8°. Key structural features include a dihedral angle of ~48° between the aromatic rings and intermolecular C–H···O hydrogen bonds forming helical chains along the b-axis. These interactions can be further validated using Hirshfeld surface analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO). Stability studies under varying pH and temperature conditions are critical. For example, UV-Vis spectroscopy can monitor degradation kinetics under accelerated light exposure (e.g., 254 nm UV lamp). Differential scanning calorimetry (DSC) determines the melting point (~150–160°C) and thermal decomposition profile .

Advanced Research Questions

Q. How can structural analogs be used to predict the toxicity profile of this compound when toxicological data are limited?

- Methodological Answer : Apply grouping/read-across principles by comparing structurally similar esters (e.g., methyl or butyl parabens). Key criteria include shared functional groups (ester bonds), metabolic pathways (hydrolysis to 4-hydroxybenzoic acid and 4-chlorophenol), and reaction intermediates. Computational tools like OECD QSAR Toolbox can predict acute toxicity (e.g., LD₅₀) and prioritize in vitro assays (e.g., Ames test for mutagenicity) .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inert) be resolved?

- Methodological Answer : Re-evaluate experimental design variables:

- Concentration ranges : Test sub-mM to mM levels to identify dose-dependent effects.

- Assay conditions : Control for pH, temperature, and solvent carrier effects (e.g., DMSO cytotoxicity).

- Reference standards : Compare with structurally validated controls (e.g., methylparaben). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can quantify variability between studies .

Q. What strategies optimize the compound’s application in material science (e.g., as a monomer for polymers)?

- Methodological Answer : Incorporate this compound into co-polymers via melt polycondensation. Thermogravimetric analysis (TGA) assesses thermal stability (decomposition onset >250°C). Dielectric spectroscopy evaluates electronic properties (e.g., permittivity). To enhance solubility for processing, modify the ester group with alkyl chains or halogen substituents .

Q. How can degradation pathways be elucidated to address environmental persistence?

- Methodological Answer : Perform advanced oxidation process (AOP) studies using UV/H₂O₂ or Fenton’s reagent. Liquid chromatography–mass spectrometry (LC-MS) identifies degradation products (e.g., chlorinated quinones or phenolic acids). Quantum mechanical calculations (DFT) predict reaction energetics and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.